molecular formula C18H25N7O B2995302 4-[2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine CAS No. 2415513-56-1

4-[2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine

Cat. No. B2995302
CAS RN: 2415513-56-1
M. Wt: 355.446
InChI Key: YQMPEIQKCOLFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine, also known as EPPTB, is a small molecule inhibitor that has been widely used in scientific research for its ability to target specific proteins and enzymes in various biological pathways.

Mechanism of Action

4-[2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine acts as a selective inhibitor of CK2 by binding to the ATP-binding site of the protein. This prevents the protein from phosphorylating its downstream targets, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
4-[2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against neurodegeneration. 4-[2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has also been shown to inhibit the growth of various cancer cell lines.

Advantages and Limitations for Lab Experiments

4-[2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also selective for CK2, which allows for the specific inhibition of this protein without affecting other cellular processes. However, 4-[2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

4-[2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has many potential future directions for research. It could be used in the development of new cancer therapies, as it has been shown to induce apoptosis in cancer cells. It could also be used in the study of inflammation and neurodegenerative diseases, as it has been shown to have protective effects in these conditions. Additionally, further research could be done to improve the solubility and specificity of 4-[2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine for use in lab experiments.

Synthesis Methods

4-[2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the synthesis of 6-ethylpyrimidin-4-amine, which is then reacted with piperazine to form 4-(6-ethylpyrimidin-4-yl)piperazine. The final step involves the reaction of 4-(6-ethylpyrimidin-4-yl)piperazine with morpholine to form 4-[2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine.

Scientific Research Applications

4-[2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has been extensively used in scientific research for its ability to selectively inhibit various proteins and enzymes. It has been used in the study of cancer, inflammation, and neurodegenerative diseases. 4-[2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and DNA repair.

properties

IUPAC Name

4-[2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O/c1-2-15-13-17(21-14-20-15)23-5-7-25(8-6-23)18-19-4-3-16(22-18)24-9-11-26-12-10-24/h3-4,13-14H,2,5-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMPEIQKCOLFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine

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